molecular formula C11H13BrO B8596666 5-Bromo-3,3,7-trimethyl-2,3-dihydro-benzofuran

5-Bromo-3,3,7-trimethyl-2,3-dihydro-benzofuran

Cat. No. B8596666
M. Wt: 241.12 g/mol
InChI Key: OXPNADISCYQTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08742110B2

Procedure details

To a nitrogen flushed 50 mL round bottom flask were added 5-bromo-3,3,7-trimethyl-2,3-dihydro-1-benzofuran (0.11 g, 0.46 mmol) and THF (3 mL). A solution of n-BuLi (0.20 mL, 2.5 M solution in hexanes) was added via a syringe at −78° C. The reaction mixture was stirred at −78° C. for 10 minutes, then DMF (0.053 mL, 0.68 mmol) was added. The reaction mixture was allowed to warm to room temperature. EtOAc (20 mL) and wet silica gel (5 g silica gel/0.5 mL of water) were added. The resulting mixture was stirred at room temperature for 10 minutes and then filtered. The resulting solid was rinsed with EtOAc. The filtrate was concentrated. The residue was purified on a silica gel column eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes to give the title intermediate (40 mg) as colorless solid.
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.053 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:13])[C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1.C1C[O:17][CH2:16]C1.[Li]CCCC.CN(C=O)C>CCOC(C)=O>[CH3:10][C:7]1([CH3:11])[C:6]2[CH:12]=[C:2]([CH:16]=[O:17])[CH:3]=[C:4]([CH3:13])[C:5]=2[O:9][CH2:8]1

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
BrC=1C=C(C2=C(C(CO2)(C)C)C1)C
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.053 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen flushed 50 mL round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting solid was rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(COC2=C1C=C(C=C2C)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.